

JZP-430 CAS number and molecular weight

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Compound of Interest

Compound Name: JZP-430

Cat. No.: B15578863

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In-Depth Technical Guide: JZP-430

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **JZP-430**, a potent and selective inhibitor of α/β -hydrolase domain containing 6 (ABHD6). This document details its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Compound Information

JZP-430 is a carbamate-based small molecule designed for the irreversible inhibition of the serine hydrolase ABHD6. Its chemical and physical properties are summarized below.

Property	Value	
CAS Number	1672691-74-5	
Molecular Formula	C16H26N4O3S	
Molecular Weight	354.47 g/mol	
Formal Name	4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl N-cyclooctyl-N-methylcarbamate	
Canonical SMILES	CN(C1CCCCCC1)C(=0)OC2=NSN=C2N3CC OCC3	



Mechanism of Action and Selectivity

JZP-430 is a potent, highly selective, and irreversible inhibitor of ABHD6 with a reported IC₅₀ of 44 nM.[1] It exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL).[1] The primary mechanism of action involves the covalent modification of the active site serine residue within the catalytic triad of ABHD6, rendering the enzyme inactive.

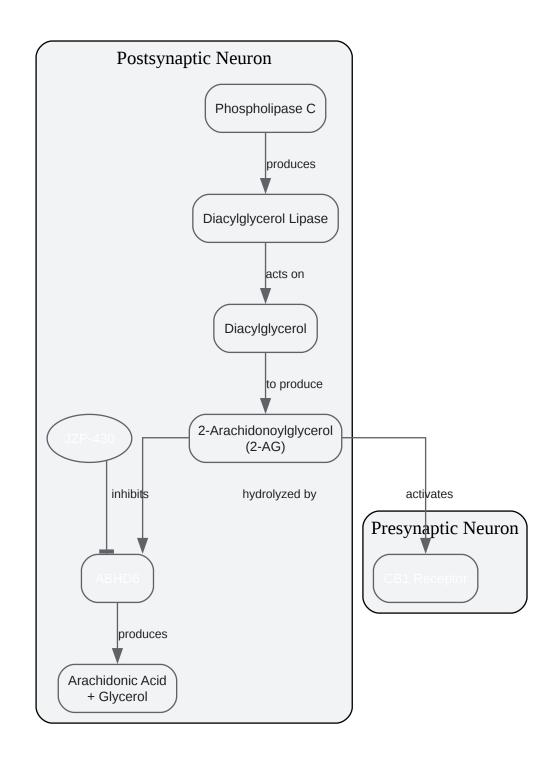
The selectivity of **JZP-430** for ABHD6 over other serine hydrolases, such as FAAH and monoacylglycerol lipase (MAGL), makes it a valuable tool for studying the specific roles of ABHD6 in cellular signaling.

Target Enzyme	IC50 (nM)	Selectivity vs. ABHD6
ABHD6	44	-
FAAH	>10,000	~230-fold
LAL	>10,000	~230-fold

Signaling Pathway Context: Endocannabinoid System

ABHD6 is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2. By inhibiting ABHD6, **JZP-430** prevents the degradation of 2-AG, leading to its accumulation and enhanced signaling through cannabinoid receptors. This modulation of the endocannabinoid tone has therapeutic potential in various conditions, including inflammatory and neurological disorders.





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Endocannabinoid signaling pathway showing the role of JZP-430.

Experimental Protocols



Preparation of HEK293 Cell Lysate for hABHD6 Activity Assay

This protocol describes the transient transfection of HEK293 cells to express human ABHD6 and the subsequent preparation of cell lysates for use in enzymatic assays.

Materials:

- HEK293 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- Plasmid DNA encoding human ABHD6 (hABHD6)
- Transfection reagent (e.g., Lipofectamine 3000)
- · Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Cell scraper
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- Cell Culture and Transfection:
 - 1. Culture HEK293 cells in complete growth medium to 70-80% confluency.
 - 2. Transfect the cells with the hABHD6 plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
 - 3. Incubate the cells for 48 hours post-transfection to allow for protein expression.[2]
- Cell Lysis:



- 1. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- 2. Add an appropriate volume of ice-cold lysis buffer to the cells.
- 3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- 4. Incubate the lysate on ice for 30 minutes.
- 5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- 6. Carefully collect the supernatant, which contains the soluble proteome including hABHD6.
- Protein Quantification:
 - 1. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
 - 2. Store the lysate in aliquots at -80°C until use.

In Vitro ABHD6 Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ value of **JZP-430** for ABHD6 using a fluorometric assay.

Materials:

- HEK293 cell lysate containing hABHD6
- **JZP-430** stock solution (in DMSO)
- Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
- Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide AAMCA)
- 96-well black microplate
- Fluorescence plate reader

Procedure:



- · Preparation of Reagents:
 - 1. Prepare serial dilutions of **JZP-430** in the assay buffer. Include a vehicle control (DMSO).
 - 2. Dilute the HEK293 cell lysate containing hABHD6 in the assay buffer to a working concentration.
- Assay Protocol:
 - 1. In a 96-well plate, add the diluted cell lysate to each well.
 - 2. Add the serially diluted **JZP-430** or vehicle control to the respective wells.
 - 3. Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.[2]
 - 4. Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
 - 5. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
- Data Analysis:
 - 1. Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
 - Calculate the percentage of inhibition for each concentration of JZP-430 relative to the vehicle control.
 - 3. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol describes a competitive ABPP experiment to assess the selectivity of **JZP-430** against other serine hydrolases in a complex proteome (e.g., mouse brain lysate).

Materials:



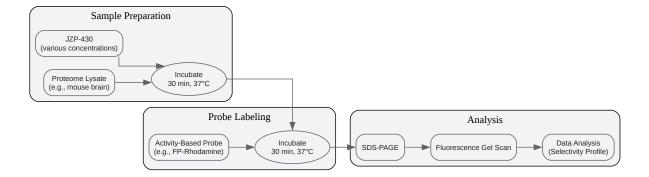
- Mouse brain tissue
- Lysis buffer
- JZP-430
- Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
- SDS-PAGE reagents and equipment
- Fluorescence gel scanner

Procedure:

- Proteome Preparation:
 - 1. Homogenize mouse brain tissue in ice-cold lysis buffer.
 - 2. Centrifuge to remove cellular debris and collect the supernatant.
 - 3. Determine the protein concentration of the proteome lysate.
- Inhibitor Incubation:
 - 1. Aliquot the proteome lysate into microcentrifuge tubes.
 - 2. Add varying concentrations of **JZP-430** to the aliquots. Include a vehicle control.
 - 3. Incubate for 30 minutes at 37°C.
- Probe Labeling:
 - 1. Add the activity-based probe (e.g., FP-Rhodamine) to each reaction.
 - 2. Incubate for another 30 minutes at 37°C. The probe will label active serine hydrolases not blocked by **JZP-430**.
- SDS-PAGE and Visualization:



- 1. Quench the labeling reaction by adding SDS-PAGE loading buffer.
- 2. Separate the proteins by SDS-PAGE.
- 3. Scan the gel using a fluorescence scanner to visualize the probe-labeled enzymes.
- Data Analysis:
 - 1. A decrease in the fluorescence intensity of a band corresponding to a specific serine hydrolase indicates inhibition by **JZP-430**.
 - 2. Quantify the fluorescence intensity of the bands to determine the selectivity profile of **JZP-430**.



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Workflow for competitive activity-based protein profiling.

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